5-Fluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its unique structural features that include a fluoro group and a methylthio substituent. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one can be traced to various research studies focusing on the development of quinazolinone derivatives. Notably, studies have illustrated methods for synthesizing related quinazolinones and their biological evaluations, highlighting the compound's relevance in drug discovery .
5-Fluoro-2-(methylthio)quinazolin-4(3H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of fluorine and sulfur in its structure adds to its chemical diversity and potential reactivity.
The synthesis of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step synthetic routes. The general approach includes the following steps:
A common synthetic route involves:
5-Fluoro-2-(methylthio)quinazolin-4(3H)-one can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity .
The mechanism of action for 5-fluoro-2-(methylthio)quinazolin-4(3H)-one is primarily linked to its interaction with biological targets involved in cancer pathways. It is hypothesized that:
Studies have shown that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential for 5-fluoro-2-(methylthio)quinazolin-4(3H)-one in anticancer therapies .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the identity and purity of synthesized compounds .
5-Fluoro-2-(methylthio)quinazolin-4(3H)-one has potential applications in several scientific fields:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, making it a significant candidate in drug development initiatives focused on cancer treatment .
Fluorination at strategic positions on the quinazolinone ring profoundly influences bioactivity. The 5-fluoro substitution in particular imparts:
Table 1: Bioactivity Profiles of Representative Fluorinated Quinazolinones
Compound Structure | Substitution Pattern | Primary Bioactivity | Key Findings |
---|---|---|---|
5-Fluoro-2-(methylthio)-4(3H)-quinazolinone | 5-F, 2-SCH₃ | Anticancer, Antimicrobial [1] [4] | Broad-spectrum activity against MRSA, Pseudomonas aeruginosa; cytotoxic to breast, ovarian cancer lines [1] |
6-Fluoro-2-phenylquinazolin-4(3H)-one | 6-F, 2-Ph | EGFR Inhibition [10] | IC₅₀ = 0.14 µM (A2780 cells); VEGFR2 inhibition [10] |
8-Fluoro-3-benzylquinazolin-4(3H)-one | 8-F, 3-Bn | Antitubercular [8] | MIC = 0.03 µg/mL against M. tuberculosis H37Rv [8] |
Fluorinated quinazolinones exhibit diverse pharmacological activities. 5-Fluoro-2-(methylthio)quinazolin-4(3H)-one demonstrates broad-spectrum antimicrobial effects, notably against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1] . Its antineoplastic potential is evidenced by cytotoxicity in breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC₅₀ values often superior to tyrosine kinase inhibitors like lapatinib [10]. Analogous compounds with fluorine at C6 or C8 exhibit potent inhibition of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), or mycobacterial growth, underscoring the scaffold’s versatility [8] [10].
The synthesis and exploration of 2-thioether quinazolinones have evolved significantly since the early 20th century:
Table 2: Evolution of Synthetic Methods for 2-(Methylthio)quinazolin-4(3H)-ones
Time Period | Synthetic Method | Key Reagents/Conditions | Yield Range | Limitations/Advances |
---|---|---|---|---|
1889-1950 | Niementowski Synthesis | Anthranilic acid + Formamide; 120-140°C [3] [9] | 40-65% | Harsh conditions, moderate yields, limited substrate scope |
1960-1990 | Cyclization of N-Acylanthranilic Acids | N-Acyl-5-fluoroanthranilic acid + amines; >100°C [3] [9] | 50-80% | Improved regioselectivity; requires pre-functionalized acids |
2000-Present | Microwave-Assisted Cyclization | o-Aminobenzamides + aldehydes + KMnO₄; MW, 100-120°C [3] [8] | 75-95% | Rapid (mins vs hours), high yields, greener profiles |
2010-Present | Metal-Catalyzed Methods | CuI, Yb(OTf)₃, or Sc(OTf)₃ catalysis; ambient-80°C [9] | 70-98% | Broader substrate scope, milder conditions, enantioselective variants |
The introduction of the methylthio (-SCH₃) group at C2 significantly alters the quinazolinone’s reactivity and bioactivity. This moiety serves as:
The strategic incorporation of fluorine at C5 in 2-(methylthio)quinazolin-4(3H)-one is underpinned by robust structure-activity relationship (SAR) studies and mechanistic insights:
Electronic Modulation for Target Engagement: Fluorine’s -I and +R effects withdraw electron density from the quinazolinone ring, particularly at positions C4, C6, and C8. This enhances electrophilicity at the C4 carbonyl, facilitating hydrogen-bond donation to kinase hinge regions (e.g., backbone NH of Met793 in EGFR). Concurrently, electron deficiency at C6/C8 positions favors π-stacking interactions with tyrosine kinase domains (e.g., Phe856 in HER2) [6] [10]. Computational studies confirm improved binding scores for 5-fluoro derivatives versus non-fluorinated analogs when docked into EGFR or cyclin-dependent kinase 2 (CDK2) ATP-binding sites [10].
Biological Activity Enhancement: Fluorine at C5 consistently improves cytotoxic potency across cancer cell lines:
Mechanistic studies link 5-fluoro substitution to G1/S cell cycle arrest, inhibition of cancer cell migration, and induction of apoptosis via mitochondrial pathways [6].
Multitarget Inhibition Profile: 5-Fluoro-2-(methylthio)quinazolin-4(3H)-one derivatives inhibit multiple oncogenic kinases:
Table 3: Impact of 5-Fluoro Substitution on Anticancer Activity and Kinase Inhibition
Quinazolinone Derivative | Cytotoxicity (IC₅₀, µM) | Kinase Inhibition (IC₅₀, µM) | Mechanistic Insights | |||
---|---|---|---|---|---|---|
MCF-7 | A2780 | CDK2 | EGFR | HER2 | ||
5-Fluoro-2-(methylthio)- (e.g., 3j) | 0.20 ± 0.02 | 0.84 ± 0.05 | 0.45 ± 0.03 | 0.32 ± 0.01 | 0.49 ± 0.04 | ATP-competitive EGFR/HER2 inhibition; G1/S arrest [10] |
Non-fluoro analog (e.g., 3a) | 3.00 ± 1.20 | 5.12 ± 0.88 | 5.80 ± 0.45 | 7.25 ± 0.60 | 8.10 ± 0.75 | Reduced kinase affinity; delayed apoptosis induction [10] |
5-Chloro analog | 0.85 ± 0.10 | 1.20 ± 0.15 | 1.10 ± 0.12 | 0.95 ± 0.08 | 1.25 ± 0.10 | Similar profile but higher metabolic liability [10] |
The 5-fluoro substituent also confers improved pharmacokinetic properties: enhanced metabolic stability against hepatic oxidation (via blocked hydroxylation at C5/C6), increased membrane permeability due to optimal logD (~2.0-2.5 at pH 7.4), and favorable tissue distribution profiles [3] [9]. These attributes collectively position 5-fluoro-2-(methylthio)quinazolin-4(3H)-one as a versatile scaffold for developing multitargeted antineoplastic agents with potential to overcome drug resistance—a critical challenge in contemporary oncology [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1